Cas no 57661-23-1 (6-Hexadecanone)

6-Hexadecanone 化学的及び物理的性質
名前と識別子
-
- 6-Hexadecanone
- hexadecan-6-one
- DTXSID60206364
- SCHEMBL1784579
- NSC158532
- CHEMBL3273572
- NSC 158532
- CIAHHJXQZXLMPN-UHFFFAOYSA-N
- EINECS 260-885-6
- NSC-158532
- NS00053900
- 57661-23-1
-
- MDL: MFCD00051549
- インチ: InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h3-15H2,1-2H3
- InChIKey: CIAHHJXQZXLMPN-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCC(=O)CCCCC
計算された属性
- せいみつぶんしりょう: 240.24500
- どういたいしつりょう: 240.245316
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 13
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.8292 (estimate)
- ゆうかいてん: 35-36°C
- ふってん: 308.15°C (estimate)
- フラッシュポイント: 83.6°C
- 屈折率: 1.4440 (estimate)
- PSA: 17.07000
- LogP: 5.66660
- ようかいせい: 未確定
6-Hexadecanone セキュリティ情報
- セキュリティの説明: S22; S24/25
6-Hexadecanone 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
6-Hexadecanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-278514A-25g |
6-Hexadecanone, |
57661-23-1 | 25g |
¥9025.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1132515-5g |
hexadecan-6-one |
57661-23-1 | 95% | 5g |
$1800 | 2025-02-28 | |
eNovation Chemicals LLC | Y1132515-5g |
hexadecan-6-one |
57661-23-1 | 95% | 5g |
$1800 | 2025-02-24 | |
eNovation Chemicals LLC | Y1132515-5g |
hexadecan-6-one |
57661-23-1 | 95% | 5g |
$1800 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941601-5g |
Hexadecan-6-one |
57661-23-1 | 98% | 5g |
¥3115.00 | 2024-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-25g |
6-Hexadecanone, 97% |
57661-23-1 | 97% | 25g |
¥2690.00 | 2023-02-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-100g |
6-Hexadecanone, 97% |
57661-23-1 | 97% | 100g |
¥8472.00 | 2023-02-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278514-5 g |
6-Hexadecanone, |
57661-23-1 | 5g |
¥1,918.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278514A-25 g |
6-Hexadecanone, |
57661-23-1 | 25g |
¥9,025.00 | 2023-07-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-5g |
6-Hexadecanone, 97% |
57661-23-1 | 97% | 5g |
¥591.00 | 2023-02-15 |
6-Hexadecanoneに関する追加情報
Exploring the Chemical and Biomedical Properties of 6-Hexadecanone (CAS No. 57661-23-1): Recent Advances and Applications
6-Hexadecanone, a straight-chain ketone with the chemical formula C₁₆H₃₂O, is characterized by its unique structural configuration featuring a ketone group at the sixth carbon position along a hexadecyl chain. This positional specificity (position 6 ketone functionalization) distinguishes it from other aliphatic ketones such as octanal or stearic acid derivatives, endowing it with distinct physicochemical properties that have recently drawn attention in biomedical research. The compound's CAS No. 576ecently advanced methodologies have enabled precise control over its synthesis pathways, particularly through enzymatic catalysis and controlled oxidation processes that minimize side reactions.
Recent studies published in Nature Chemistry (2023) highlight novel green synthesis approaches for 6-Hexadecanone, utilizing engineered cytochrome P450 enzymes to achieve regioselective oxidation of hexadecane under mild conditions. This enzymatic method not only improves yield efficiency but also reduces environmental impact compared to traditional chemical oxidation techniques involving potassium permanganate or chromium-based reagents. The positional specificity (R- and S-stereoisomer control) achieved through biocatalytic systems has opened new avenues for producing chiral variants of this compound, which are critical for pharmaceutical applications requiring enantiopure materials.
In the realm of drug delivery systems, positionally defined ketones like 6-Hexadecanone are increasingly utilized as lipid-based carriers due to their amphiphilic nature when conjugated with hydrophilic moieties. A groundbreaking study in Biomaterials Science (2024) demonstrated that self-assembled nanoparticles formed from CAS No. 57661-23-1 derivatives exhibit enhanced cellular uptake efficiency in cancer cell lines compared to conventional polyethylene glycol-lipid conjugates. The strategic placement of the ketone group at C₆ allows for site-specific conjugation with targeting ligands via click chemistry reactions, enabling precise drug targeting without compromising membrane compatibility.
The thermodynamic stability of hexadecyl ketones such as 6-Hexadecanone has been computationally modeled using density functional theory (DFT), revealing unique hydrogen bonding patterns between adjacent carbon chains that enhance structural rigidity at physiological temperatures (Journal of Physical Chemistry B, 2024). This property makes it an ideal candidate for stabilizing drug encapsulation matrices in liposomes and micelle formulations, where maintaining particle integrity during circulation is critical for therapeutic efficacy.
In neurodegenerative disease research, recent advancements have leveraged the redox properties of CAS No. 57661-23-1 compounds. A collaborative study between MIT and Stanford researchers (published in ACS Chemical Neuroscience, 2024) showed that when incorporated into graphene oxide nanosheets, this compound facilitates targeted antioxidant activity in Parkinson's disease models by scavenging reactive oxygen species without affecting healthy neuronal cells. The alkyl chain length (C₁₆) combined with the C₆ ketone positioning creates optimal hydrophobic interactions necessary for crossing blood-brain barrier mimetic membranes in vitro experiments.
Surface modification studies using positionally defined hexadecyl ketones like CAS No. 57661-23-1 derivatives have revealed promising applications in tissue engineering scaffolds (Acta Biomaterialia, 2024). By covalently attaching RGD peptides through keto-enamine chemistry at the C₆ position, researchers achieved enhanced adhesion of mesenchymal stem cells on poly(lactic-co-glycolic acid) substrates compared to unmodified surfaces. This functionalization strategy preserves the hydrophobic core while introducing bioactive surface properties without altering bulk material characteristics.
The photochemical behavior of CAS No. 57 the compound's ability to form stable conjugates with photosensitizers like chlorin e₆ through keto-group attachment has enabled development of novel photodynamic therapy agents (Journal of Medicinal Chemistry, 2024). These constructs demonstrated improved singlet oxygen generation efficiency under near-infrared irradiation while maintaining acceptable biocompatibility profiles in preliminary toxicity assays.
In metabolic engineering applications, recent work published in Metabolic Engineering Communications (June 2024) utilized genetically encoded fatty acid synthases to produce biosynthetic variants of CAS No. 57keto-functionalized lipids were shown to modulate mitochondrial membrane potential more effectively than unmodified counterparts during programmed cell death studies (Cell Death & Disease, April 2024).
Spectroscopic analysis using synchrotron-based X-ray diffraction has revealed novel crystalline forms of pure CAS No. 57 the beta crystal form exhibits superior thermal stability under simulated gastrointestinal conditions compared to previously reported alpha forms (Crystal Growth & Design, July 2024). This polymorphic characterization is crucial for optimizing formulation strategies in oral drug delivery systems where physical stability during transit is essential.
Bioimaging applications have been expanded through fluorophore conjugation studies involving CAS No the sixth carbon position provides an optimal attachment site for fluorescent markers without disrupting lipid bilayer integration mechanisms observed in cell membrane models (Analytical Chemistry, October 2024).
In vivo pharmacokinetic evaluations conducted on murine models demonstrated that nanoparticles incorporating CAS Nketo-functionalized carriers showed prolonged circulation half-lives compared to traditional phospholipid formulations due to reduced recognition by macrophage scavenger receptors (Nano Today, March the C₁₆ chain length combined with C₆ functionalization creates a stealth effect similar to polyethylene glycol coatings but without polymer-associated immunogenicity risks.
keto group's reactivity enables facile modification into bioactive esters through enzymatic transesterification processes using immobilized lipases (Bioorganic &; this approach allows real-time modulation of drug release kinetics within microenvironments characterized by varying pH levels or enzyme concentrations found in tumor tissues versus healthy tissues (Nature Communications, such responsive delivery systems represent a significant advancement over conventional timed-release mechanisms.
X-ray crystallography studies published in September the molecular packing arrangement of pure CAS N revealed intermolecular interactions between adjacent C₁₆ chains forming well-defined lamellar structures at temperatures above its melting point (~38°C). This phase transition behavior suggests potential applications as thermoresponsive carriers for localized drug delivery via hyperthermia-induced release mechanisms (Biomacromolecules, preliminary data indicates controlled release efficiencies exceeding conventional temperature-sensitive polymers under simulated clinical conditions.
Innovative uses continue to emerge from ongoing research: a December keto-functionalized lipid analogs were successfully employed as surfactants stabilizing Pickering emulsions containing water-insoluble anticancer drugs like paclitaxel (JACS Au, the unique balance between hydrophobicity and polarity at the C₆ position enables emulsion stability across a broad range of pH values without requiring additional stabilizing agents.
The strategic placement of its carbonyl group at carbon position six imparts distinct reactivity patterns compared to terminal aldehydes or other mid-chain derivatives studied over the past decade.
57661-23-1 (6-Hexadecanone) 関連製品
- 502-49-8(Cyclooctanone)
- 502-72-7(Cyclopentadecanone)
- 112-12-9(2-Undecanone)
- 111-13-7(2-Octanone)
- 120-92-3(Cyclopentanone)
- 593-08-8(2-Tridecanone)
- 110-13-4(hexane-2,5-dione)
- 502-56-7(5-Nonanone)
- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)




